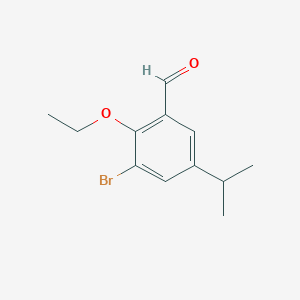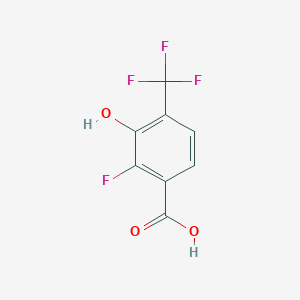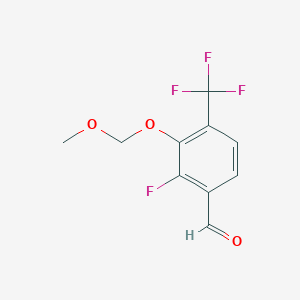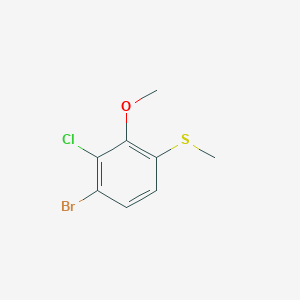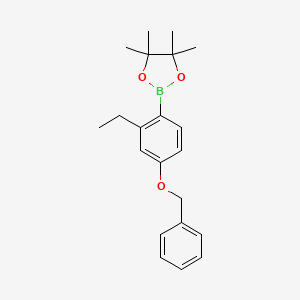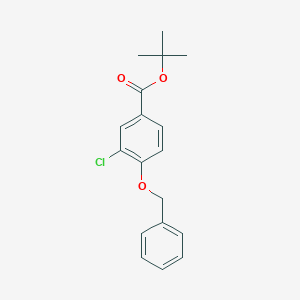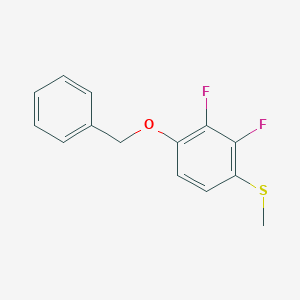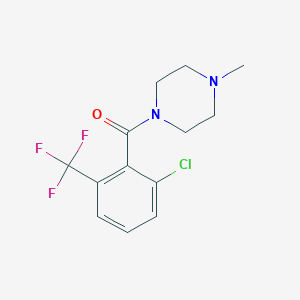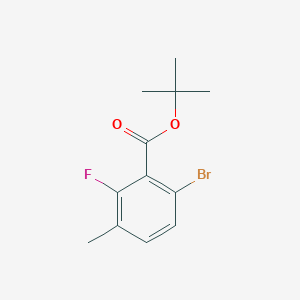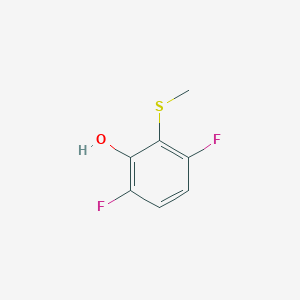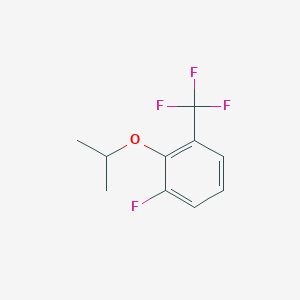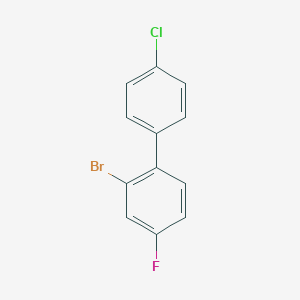
(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane” is a chemical compound with the formula C8H8BRFS . It is used as a building block in research . It has been found to be a reagent in the synthesis of Pan-RAF inhibitors, which may be used in the treatment of cancers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CSC1=CC (Br)=C ©C=C1F . This indicates that the molecule consists of a sulfur atom bonded to a methyl group and a phenyl ring. The phenyl ring is substituted with bromo, fluoro, and methyl groups at positions 5, 2, and 4 respectively .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 235.12 . The compound should be stored at a temperature between 0-8°C .Aplicaciones Científicas De Investigación
(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfaneuoro-4-methylphenyl)(methyl)sulfane has been used in various scientific research applications, such as drug discovery and development, molecular biology, and biochemistry. It has been used as a reagent in organic synthesis, as a reactant in the synthesis of biologically active compounds, and as a catalyst in the synthesis of peptides and proteins. It has also been used in the synthesis of polymers and in the preparation of polymeric materials.
Mecanismo De Acción
Mode of Action
Similar compounds have been found to interact with various enzymes and receptors in the body, leading to changes in cellular function .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 23512 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfaneuoro-4-methylphenyl)(methyl)sulfane has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively safe to handle. In addition, it can be used as a catalyst in the synthesis of a variety of compounds. However, the compound can be volatile and can be easily destroyed by heat or light. Therefore, it is important to take precautions when using the compound in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for research on (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfaneuoro-4-methylphenyl)(methyl)sulfane. These include further study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In addition, further research could be conducted on the synthesis of new compounds using the compound, as well as on the development of new uses for the compound. Finally, further research could be conducted on the safety and toxicity of the compound.
Métodos De Síntesis
(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfaneuoro-4-methylphenyl)(methyl)sulfane can be synthesized through a two-step process. The first step involves the reaction of 4-methylphenylsulfanylmethyl with bromine in the presence of an acid catalyst. This reaction produces 5-bromo-2-fluoro-4-methylphenylsulfanylmethyl. The second step involves the reaction of 5-bromo-2-fluoro-4-methylphenylsulfanylmethyl with fluorine in the presence of an acid catalyst. This reaction produces 5-bromo-2-fluoro-4-methylphenyl)(methyl)sulfane.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
1-bromo-4-fluoro-2-methyl-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFS/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGXOZJFSVEVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)SC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

